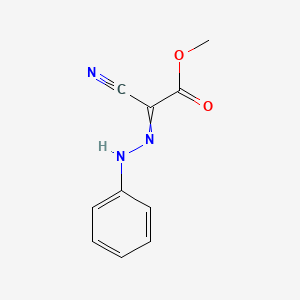
Methyl cyano(2-phenylhydrazinylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyano(2-phenylhydrazinylidene)acetate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a cyano group, a phenylhydrazinylidene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(2-phenylhydrazinylidene)acetate typically involves the condensation of methyl cyanoacetate with 2-phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(2-phenylhydrazinylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl cyano(2-phenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl cyano(2-phenylhydrazinylidene)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as sortase A, which is involved in the anchoring of surface proteins to the cell wall of Gram-positive bacteria . This inhibition can disrupt bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-phenylhydrazinylidene)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-phenylhydrazinylidene)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Methyl cyano(2-phenylhydrazinylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a versatile intermediate in
Properties
CAS No. |
36874-74-5 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(7-11)13-12-8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
XWKZTCZGCMFFRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















